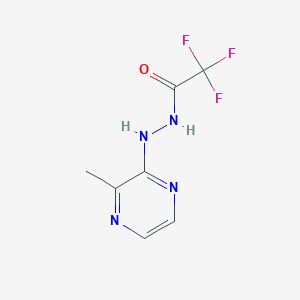
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is a chemical compound with the molecular formula C13H14OS and a molecular weight of 218.32 g/mol . This compound is characterized by a cyclopentenone ring substituted with two methyl groups at the 4-position and a phenylthio group at the 5-position. It is a clear, pale yellow liquid known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone typically involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones. This reaction proceeds cleanly to provide alkoxides, which are then treated with methanesulfonyl chloride or thionyl chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to yield aryl-substituted cycloalkenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyclopentenone ring or the phenylthio group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives with additional oxygen-containing functional groups, while reduction can produce cyclopentanol derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: A simpler analog without the phenylthio and dimethyl substitutions.
4,4-Dimethylcyclopentenone: Lacks the phenylthio group but retains the dimethyl substitutions.
5-Phenylthiocyclopentenone: Contains the phenylthio group but lacks the dimethyl substitutions.
Uniqueness
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is unique due to the combination of its substituents, which confer distinct reactivity and selectivity. The presence of both the phenylthio and dimethyl groups enhances its stability and allows for a broader range of chemical transformations compared to its simpler analogs .
Propriétés
Formule moléculaire |
C13H14OS |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
4,4-dimethyl-5-phenylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14OS/c1-13(2)9-8-11(14)12(13)15-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
Clé InChI |
QJPRHACEVSHUDF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=O)C1SC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


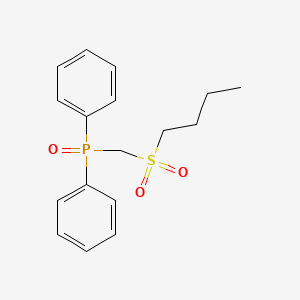
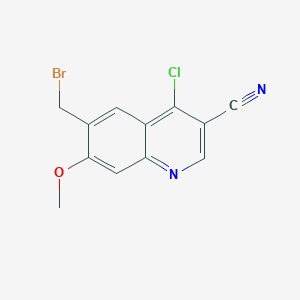
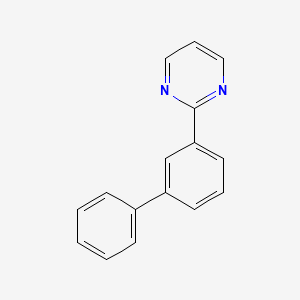
![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
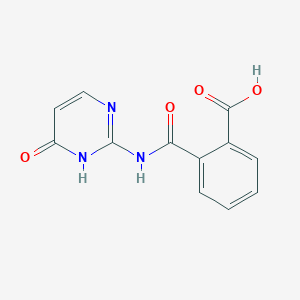
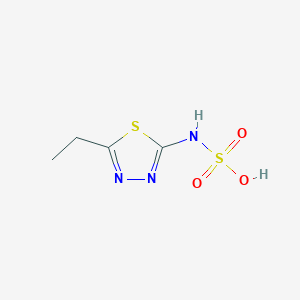
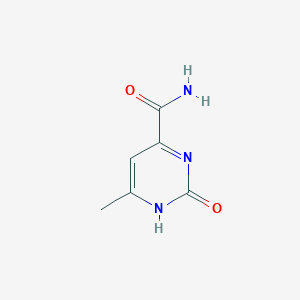
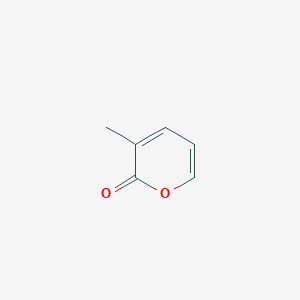
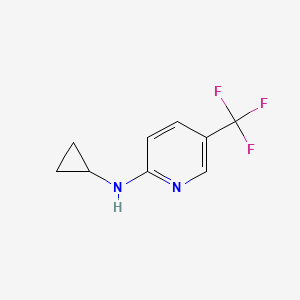

![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)


